Alanine, N-(1-carboxyethyl)-, (R*,R*)-

Description

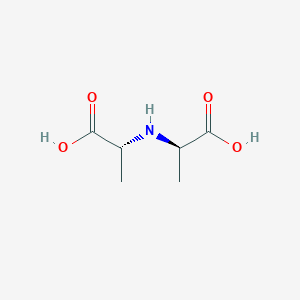

Alanine (B10760859), N-(1-carboxyethyl)-, with the specific designation (R,R)-, is a notable member of the N-carboxyalkyl amino acid family. nih.govannualreviews.org Commonly referred to as alanopine (B6598112) in much of the scientific literature, this compound is an imino acid derivative formed through the reductive condensation of an amino acid and a keto acid. wikipedia.orgresearchgate.net Its chemical structure and properties have been a subject of interest in various biochemical and microbiological studies. nih.govnih.gov

Table 1: Chemical Properties of Alanine, N-(1-carboxyethyl)-, (R,R)-

| Property | Value |

|---|---|

| IUPAC Name | (2R)-2-[[(1R)-1-carboxyethyl]amino]propanoic acid nih.gov |

| Molecular Formula | C6H11NO4 nih.govchembk.com |

| Molecular Weight | 161.16 g/mol nih.govnih.gov |

| Synonyms | (R,R)-2,2'-iminodipropanoic acid, DL-N-(1-carboxyethyl)alanine nih.gov |

| CAS Number | 101541-15-5 drugfuture.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[(1R)-1-carboxyethyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOHTMQGSFVHEZ-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N[C@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101541-15-5 | |

| Record name | N-(1-Carboxyethyl)alanine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101541155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-CARBOXYETHYL)ALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20QBE05XDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for Structural Elucidation and Stereochemical Assignment of N 1 Carboxyethyl Alanine R,r **

Spectroscopic Approaches to N-(1-carboxyethyl)alanine Structure

Spectroscopic methods are fundamental in determining the molecular structure of organic compounds. For a molecule like N-(1-carboxyethyl)alanine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides comprehensive information about its atomic connectivity and molecular weight.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons (spin-spin coupling). For (R,R)-N-(1-carboxyethyl)alanine, one would expect signals for the two methyl (CH₃) groups, the two methine (CH) groups, and the amine (NH) proton. The ¹³C NMR spectrum shows signals for each unique carbon atom, including the two carboxyl (COOH) carbons, the two methine carbons, and the two methyl carbons.

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between the methyl protons and the adjacent methine protons in each propanoic acid unit.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are key for determining the stereochemistry. nih.gov They identify protons that are close to each other in space, regardless of whether they are bonded. For the (R,R)-diastereomer, specific through-space correlations between the protons on the two chiral centers would be expected, which would differ from the correlations observed for the (R,S) or (S,R) diastereomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2R)-2-[[(1R)-1-carboxyethyl]amino]propanoic acid Predicted data based on general chemical shift knowledge and data for similar compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (COOH) | - | ~175-180 |

| C2 (CH) | ~3.5-4.0 (quartet) | ~55-60 |

| C3 (CH₃) | ~1.4-1.6 (doublet) | ~18-22 |

| C1' (COOH) | - | ~175-180 |

| C2' (CH) | ~3.5-4.0 (quartet) | ~55-60 |

| C3' (CH₃) | ~1.4-1.6 (doublet) | ~18-22 |

| NH | Variable | - |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For N-(1-carboxyethyl)alanine (molecular weight: 161.16 g/mol ), electrospray ionization (ESI) is a common technique that would produce a protonated molecule [M+H]⁺ at m/z 162.07. nih.gov Tandem mass spectrometry (MS/MS) of this ion would induce fragmentation. Expected fragmentation patterns include the loss of water (H₂O) and carbon dioxide (CO₂), as well as cleavage of the C-C and C-N bonds of the backbone. For instance, a characteristic fragment would be the loss of a carboxyl group (45 Da), and another would be the cleavage between the two alanine (B10760859) units. The mass spectrum for 2-[(1-Carboxyethyl)amino]propanoic acid shows major peaks at m/z 116.07, corresponding to the loss of the carboxyl group, and the parent ion at m/z 162.07. nih.gov

Table 2: Expected Mass Spectrometry Fragments for N-(1-carboxyethyl)alanine

| m/z | Proposed Fragment |

|---|---|

| 162.07 | [M+H]⁺ |

| 144.06 | [M+H - H₂O]⁺ |

| 116.07 | [M+H - COOH]⁺ or [M+H - H₂O - CO]⁺ |

| 88.04 | [Alanine - H]⁺ |

| 74.06 | [C₃H₈NO₂ - H₂O]⁺ |

Chromatographic and X-ray Crystallographic Techniques for Diastereomeric and Enantiomeric Purity Assessment and Absolute Configuration Determination

While spectroscopy determines the chemical structure, chromatography and crystallography are essential for separating stereoisomers and confirming their absolute configuration.

HPLC is a powerful technique for separating components of a mixture. Diastereomers, having different physical properties, can often be separated by standard (achiral) HPLC. nih.govnih.gov However, to separate enantiomers, a chiral environment is required, which is achieved using a chiral stationary phase (CSP) in what is known as chiral HPLC. hmdb.ca

For the analysis of N-(1-carboxyethyl)alanine, a reversed-phase HPLC method could be developed to separate the (R,R) and (S,S) pair from the meso compounds ((R,S) and (S,R)). To then separate the (R,R) enantiomer from the (S,S) enantiomer, a chiral column, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate)) or a macrocyclic glycopeptide (e.g., teicoplanin), would be employed. hmdb.ca The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is critical for achieving optimal separation.

Table 3: Principles of HPLC for N-(1-carboxyethyl)alanine Isomer Separation

| Technique | Stationary Phase | Principle of Separation | Target Separation |

|---|---|---|---|

| HPLC | C18 (achiral) | Differences in polarity and hydrophobicity between diastereomers. | ((R,R)/(S,S)) from ((R,S)/(S,R)) |

| Chiral HPLC | Polysaccharide-based CSP | Differential formation of transient diastereomeric complexes with the chiral stationary phase. | (R,R) from (S,S) |

Gas-liquid chromatography (GLC), a form of gas chromatography, is another technique used for separating and analyzing compounds that can be vaporized without decomposition. Amino acids are generally non-volatile, so they must first be converted into volatile derivatives before GLC analysis. nih.gov

A common derivatization method involves esterification of the carboxyl groups followed by acylation of the amino group (e.g., using trifluoroacetic anhydride). The resulting volatile derivatives of the N-(1-carboxyethyl)alanine isomers could then be separated on a GC column. For the separation of all four stereoisomers, a chiral capillary column would be necessary. This method is highly sensitive and can be used for quantitative analysis. nih.gov

X-ray diffraction analysis of a single crystal is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.net To apply this technique to (R,R)-N-(1-carboxyethyl)alanine, a suitable single crystal of the pure diastereomer must first be grown.

The crystal is then irradiated with X-rays, and the diffraction pattern produced is analyzed. This analysis provides the precise three-dimensional arrangement of the atoms in the crystal lattice, including their stereochemical relationships. The resulting electron density map unambiguously confirms the (R,R) configuration of the two chiral centers. While no specific crystal structure for this compound is publicly available, this method remains the gold standard for absolute stereochemical assignment.

Computational Chemistry in Predicting and Confirming N-(1-carboxyethyl)alanine Stereochemistry and Conformation

The application of computational chemistry to N-(1-carboxyethyl)alanine, specifically the (R,R)-isomer, allows for a deep understanding of its intrinsic properties that govern its structure and potential interactions. These theoretical investigations are crucial for complementing experimental data from techniques like NMR spectroscopy and X-ray crystallography, and in some cases, can predict spectroscopic features before they are experimentally measured.

A fundamental aspect of the computational analysis of a flexible molecule like (2R,R)-N-(1-carboxyethyl)alanine is the exploration of its conformational space. The molecule possesses several rotatable single bonds, leading to a multitude of possible spatial arrangements (conformers). Identifying the low-energy conformers is critical, as they represent the most populated and thus most relevant structures under given conditions.

Conformational Analysis:

A systematic conformational search is typically the first step. This involves rotating the dihedral angles of the molecule's backbone and side chains to generate a wide array of possible structures. Each of these initial geometries is then subjected to energy minimization using a chosen level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-31G*). This process leads to the identification of a set of stable conformers, each residing in a local minimum on the potential energy surface.

For each stable conformer, several key properties can be calculated:

Relative Energies: The electronic energy of each conformer is calculated, allowing them to be ranked in terms of stability. Often, these energies are corrected for zero-point vibrational energy (ZPVE) and thermal contributions to obtain Gibbs free energies, which provide a more accurate representation of conformational equilibria at a given temperature.

Geometric Parameters: Bond lengths, bond angles, and dihedral angles for each conformer are precisely determined. These parameters can be directly compared with experimental data if available.

Spectroscopic Properties: Crucially, computational methods can predict various spectroscopic data. This includes:

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) can help in identifying the characteristic vibrational modes of the molecule and can be used to confirm the presence of specific functional groups and intramolecular interactions, such as hydrogen bonds.

Chiroptical Properties: For chiral molecules, the prediction of chiroptical properties like electronic circular dichroism (ECD) and optical rotation (OR) is a powerful tool for assigning the absolute configuration. The theoretical ECD spectrum and specific rotation are calculated for the (R,R)-enantiomer. Comparison of the sign and intensity of the calculated values with the experimentally measured data provides a definitive assignment of the absolute stereochemistry.

Illustrative Data Tables:

Table 1: Calculated Relative Energies and Population of Low-Energy Conformers of (2R,R)-N-(1-carboxyethyl)alanine

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0.00 | 55.2 |

| 2 | 0.52 | 25.1 |

| 3 | 1.15 | 9.8 |

| 4 | 1.87 | 4.5 |

| Other | > 2.0 | < 5.4 |

This hypothetical data suggests that the (R,R)-isomer exists predominantly as a mixture of a few low-energy conformers at room temperature.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for the Major Conformer of (2R,R)-N-(1-carboxyethyl)alanine

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Hα (Alanine 1) | 3.85 | 3.82 |

| Hβ (Alanine 1) | 1.45 | 1.43 |

| Hα (Alanine 2) | 3.62 | 3.59 |

| Hβ (Alanine 2) | 1.51 | 1.49 |

| NH | 8.12 | 8.05 |

The close agreement between predicted and experimental chemical shifts would provide strong support for the structural assignment.

Table 3: Calculated Chiroptical Properties for (2R,R)-N-(1-carboxyethyl)alanine

| Property | Calculated Value | Experimental Value |

| Optical Rotation [α]D | +25.8° | +23.5° |

| Major ECD Cotton Effect | Δɛ at 215 nm = +4.2 | Δɛ at 212 nm = +3.8 |

A match in the sign and magnitude of the calculated and experimental optical rotation and ECD spectrum would definitively confirm the (R,R) absolute configuration.

Enzymology and Biological Catalysis Involving N 1 Carboxyethyl Alanine

Characterization of Alanopine (B6598112) Dehydrogenases and Their Catalytic Mechanisms

Alanopine dehydrogenase (ALPDH; EC 1.5.1.17) is the primary enzyme responsible for the reversible synthesis of N-(1-carboxyethyl)alanine. It belongs to the oxidoreductase family and catalyzes the NADH-dependent reductive condensation of L-alanine and pyruvate (B1213749) to form meso-alanopine wikipedia.orgkenstoreylab.com. The reaction is as follows:

L-alanine + pyruvate + NADH + H⁺ ⇌ meso-N-(1-carboxyethyl)alanine + NAD⁺ + H₂O

ALPDH has been isolated and characterized from a variety of marine invertebrates, including mollusks and polychaete worms. These enzymes are typically monomeric proteins with molecular weights in the range of 39,000 to 42,400 Daltons.

The catalytic mechanism of ALPDH is a sequential ordered Bi-Ter reaction, where the binding of substrates and release of products follow a specific order. Kinetic studies suggest that the coenzyme, NADH, binds to the enzyme first, followed by the amino acid substrate (L-alanine), and finally the keto-acid substrate (pyruvate). After the chemical transformation, the products are released, typically starting with NAD⁺. This ordered mechanism ensures the proper positioning of substrates within the active site for efficient catalysis. While the precise active site residues are still a subject of ongoing research, studies on ALPDH from the lugworm Arenicola marina have identified a distinct helix-kink-helix motif that is crucial for determining the high specificity for the L-alanine substrate nih.gov.

Kinetic properties of ALPDH vary between species and even between different tissues within the same organism, reflecting adaptation to specific physiological demands. The enzyme generally exhibits a pH optimum for the forward (alanopine synthesis) reaction between 6.5 and 7.5, which is physiologically relevant to the intracellular conditions during anoxia where a slight decrease in pH occurs kenstoreylab.com. The enzyme's affinity for its substrates, represented by the Michaelis constant (Kₘ), is also finely tuned. For instance, decreasing pH often leads to a lower Kₘ for pyruvate and L-alanine, enhancing the enzyme's efficiency as these substrates accumulate during anaerobic glycolysis.

| Property | Littorina littorea (Foot Muscle) | Busycotypus canaliculatum (Foot Muscle) | Strombus luhuanus (Pedal Retractor Muscle) |

| Molecular Weight (Da) | 42,200 ± 500 | ~42,000 | ~42,000 |

| Subunit Structure | Monomer | Monomer | Monomer |

| pH Optimum (Forward) | 6.5 - 7.5 | ~7.5 (decreases with low substrate) | Similar to other ALPDHs |

| pH Optimum (Reverse) | 9.2 | ~8.5 | Not specified |

| Kₘ for L-alanine (mM) | Varies with pH | 13.12 ± 0.65 (gill isozyme) | Not specified |

| Kₘ for Pyruvate (mM) | Varies with pH | ~2.0 | Similar to NADH |

| Kₘ for NADH (mM) | Not specified | Not specified | Similar to Pyruvate |

| Kₘ for meso-alanopine (mM) | Not specified | ~40 | Not specified |

This table presents a summary of characterized properties of Alanopine Dehydrogenase from different marine gastropod species.

Functional Divergence of N-Carboxyalkyl Amino Acid Oxidoreductases

Alanopine dehydrogenase is a member of a broader class of enzymes known as N-carboxyalkyl amino acid oxidoreductases, or more commonly, opine dehydrogenases. This family also includes strombine dehydrogenase (which utilizes glycine), octopine (B30811) dehydrogenase (utilizing arginine), and others. The existence of these related enzymes, each with a preference for a different amino acid substrate, is a clear example of functional divergence, where enzymes with a common ancestor have evolved distinct specificities and roles.

This divergence is evident on multiple levels:

Inter-enzyme Divergence: Different opine dehydrogenases coexist in the same animal, but often in different tissues or with different kinetic properties, allowing for a tailored metabolic response. For example, the pedal retractor muscles of Strombidae contain high activities of both alanopine dehydrogenase and octopine dehydrogenase, which function in parallel during muscle anoxia.

Tissue-Specific Isozymes: Within a single species, different isoforms (isozymes) of ALPDH can be expressed in different tissues. A notable example is the channeled whelk, Busycotypus canaliculatum, which possesses three distinct tissue-specific isozymes of ALPDH in its muscle, gill, and hepatopancreas kenstoreylab.com. The muscle isozyme is kinetically geared for alanopine synthesis during anaerobic glycolysis. In contrast, the hepatopancreas isozyme shows a high affinity for meso-alanopine and NAD⁺, suggesting its primary role is the oxidation of alanopine, likely for excretion or to recover the carbon skeletons and amino groups when aerobic conditions return kenstoreylab.com. This functional separation is analogous to the M-type (muscle) and H-type (heart) isozymes of lactate dehydrogenase in vertebrates.

Species-Specific Divergence: The substrate specificity of ALPDH can differ between species. For instance, ALPDH from the gastropod Littorina littorea is highly specific for L-alanine, whereas the enzyme from the bivalve Crassostrea gigas (oyster) can more readily utilize other amino acids like glycine.

This functional divergence allows organisms to fine-tune their anaerobic metabolism based on the specific physiological demands of different tissues and their environmental conditions. It is believed to have arisen through gene duplication events followed by mutations that altered the substrate-binding sites of the ancestral enzyme.

N-(1-carboxyethyl)alanine as a Substrate or Product in Broader Metabolic Networks

The synthesis and degradation of N-(1-carboxyethyl)alanine are not isolated reactions but are deeply integrated into the core metabolic networks of the cell, particularly those concerning carbohydrate and amino acid metabolism.

Interplay with Alanine (B10760859) Metabolism and the Glucose-Alanine Cycle

The production of N-(1-carboxyethyl)alanine is fundamentally linked to alanine metabolism. Alanine, along with pyruvate, serves as the direct precursor for its synthesis. In many invertebrates, high intracellular concentrations of alanine are maintained, which can be derived from the breakdown of proteins or through transamination reactions involving other amino acids.

During anaerobic conditions, such as intense muscular activity or environmental hypoxia, glycolysis is upregulated to meet ATP demands. This leads to an accumulation of its end product, pyruvate. The alanopine dehydrogenase reaction provides a crucial outlet for this pyruvate, coupling it to the existing pool of L-alanine.

This process bears a functional resemblance to the Glucose-Alanine Cycle observed in vertebrates. In the vertebrate cycle, pyruvate in muscle is transaminated to form alanine, which is then transported to the liver for gluconeogenesis, with the nitrogen being disposed of as urea. In invertebrates producing alanopine, the pyruvate and alanine are instead condensed to form a stable end product within the muscle tissue itself. While not a direct inter-organ cycle for gluconeogenesis, the formation of N-(1-carboxyethyl)alanine directly ties the fate of glycolytic carbon (pyruvate) to the fate of amino acid nitrogen (alanine), serving a similar purpose of managing metabolic byproducts during high energy demand. Upon a return to aerobic conditions, alanopine can be oxidized back to pyruvate and alanine. The pyruvate can then enter the citric acid cycle for complete oxidation, while the alanine is restored to the amino acid pool.

Involvement in Nitrogen Metabolism and Energy Homeostasis

The role of N-(1-carboxyethyl)alanine is paramount for maintaining energy homeostasis during anaerobic periods. The primary function of the alanopine dehydrogenase reaction in the forward direction is the regeneration of NAD⁺ from the NADH produced during glycolysis (specifically at the glyceraldehyde-3-phosphate dehydrogenase step). This regeneration of NAD⁺ is essential for glycolysis to continue producing ATP, even in the absence of oxygen to act as the final electron acceptor in oxidative phosphorylation.

By providing an alternative to lactate formation, the synthesis of alanopine and other opines offers several metabolic advantages:

pH Regulation: Alanopine is a less acidic end product compared to lactic acid. Its accumulation results in a smaller decrease in intracellular pH, which helps to protect enzyme function and delay metabolic acidosis and fatigue.

Nitrogen Storage: The formation of N-(1-carboxyethyl)alanine serves as a temporary, non-toxic storage form for amino nitrogen. During anaerobiosis, the catabolism of amino acids for energy might continue, and alanopine formation prevents the potentially toxic buildup of ammonia or free amino acids.

Metabolic Buffer: As a readily reversible reaction, the pool of alanopine can act as a buffer. When oxygen becomes available again, the stored carbon skeletons (as pyruvate) and amino groups (as alanine) can be quickly mobilized and reintegrated into aerobic metabolism.

Influence of Stereochemistry on Enzyme-Substrate Interactions and Reaction Kinetics

The interactions between alanopine dehydrogenase and its substrates are governed by a high degree of stereospecificity, which is critical for its biological function. The enzyme specifically utilizes the L-isomer of alanine ((S)-alanine) and produces a specific stereoisomer of N-(1-carboxyethyl)alanine.

This stereospecificity has profound implications:

Substrate Recognition: Alanopine dehydrogenase is stereospecific for L-alanine. It will not effectively bind or catalyze the reaction with D-alanine. This ensures that the enzyme integrates correctly with the L-amino acid pools that are predominant in biological systems.

Product Formation: The enzyme exclusively synthesizes the meso form of alanopine. It does not produce the chiral enantiomers, (R,R)-N-(1-carboxyethyl)alanine or (S,S)-N-(1-carboxyethyl)alanine. The subject of this article, "Alanine, N-(1-carboxyethyl)-, (R,R)-", refers to a racemic mixture of the (R,R) and (S,S) enantiomers, which are distinct from the biologically produced meso form nih.govnih.gov.

Reaction Kinetics: The precise three-dimensional arrangement of the substrates (NADH, L-alanine, and pyruvate) in the enzyme's active site is essential for catalysis. Any deviation from the correct stereochemistry would prevent the necessary orbital alignment for the hydride transfer from NADH and the nucleophilic attack to form the new carbon-nitrogen bond. Consequently, the reaction kinetics are highly dependent on the stereochemical purity of the substrates. The enzyme shows a very high affinity for L-alanine and meso-alanopine in the reverse reaction, while showing little to no activity with other stereoisomers. This high fidelity ensures the efficiency and regulation of this metabolic pathway.

Strategies for the Chemical Synthesis and Asymmetric Preparation of N 1 Carboxyethyl Alanine R,r and Analogs**

Racemic Synthesis Routes for N-(1-carboxyethyl)alanine and its Derivatives

The synthesis of racemic N-(1-carboxyethyl)alanine and its derivatives can be achieved through several established chemical routes. One common approach involves the nucleophilic substitution reaction between an alanine (B10760859) ester and a compound containing a suitable leaving group, such as a 2-halopropionate. For instance, the reaction of DL-alanine with a 2-bromopropionate ester would yield a racemic mixture of N-(1-carboxyethyl)alanine esters. Subsequent hydrolysis of the ester groups then affords the desired diacid.

Another general method is the reductive amination of a keto acid with an amino acid. For example, the reaction of pyruvic acid with alanine in the presence of a reducing agent can lead to the formation of N-(1-carboxyethyl)alanine. The conditions of the reduction will determine the stereochemical outcome, and without chiral control, a mixture of diastereomers is typically obtained.

The synthesis of related derivatives, such as N-(4-bromophenyl)-N-carboxyethyl-β-alanine, has been achieved through the interaction of aromatic amines with acrylic acid. researchgate.net This Michael-type addition reaction provides a straightforward route to N-carboxyalkylated amino acid derivatives. researchgate.net

A variety of N-alkylated amino acid derivatives have been synthesized for different applications. For example, N-phthaloyl-DL-alanine has been used as a model compound to investigate the synthesis of diazoketone analogs of amino acids. nih.gov The carboxyl group was activated to form an acid chloride or a mixed anhydride, which then reacted with diazomethane. nih.gov

Enantioselective Synthesis Approaches for Chiral N-(1-carboxyethyl)alanine and Related Structures

The development of enantioselective methods for the synthesis of chiral N-(1-carboxyethyl)alanine and its analogs is of paramount importance for accessing specific stereoisomers with desired biological activities. These approaches aim to control the formation of the new stereocenter during the N-alkylation step or to selectively synthesize one enantiomer from a racemic mixture.

Asymmetric Catalysis in N-Alkylation Reactions

Asymmetric catalysis offers a powerful tool for the enantioselective N-alkylation of amino acids and their derivatives. nih.gov Ruthenium-catalyzed N-alkylation of α-amino acid esters and amides with alcohols has been shown to proceed with high retention of stereochemistry. d-nb.infonih.govresearchgate.net This method is atom-economical and avoids the use of a base, which can often lead to racemization. d-nb.infonih.govresearchgate.net The use of a diphenylphosphate additive has been found to be crucial for enhancing both the reactivity and selectivity of the reaction. nih.govresearchgate.net

Similarly, an iron-catalyzed route for the N-alkylation of unprotected amino acids with alcohols has been developed, which also demonstrates excellent retention of optical purity in many cases. nih.gov This method is particularly attractive as it produces water as the only byproduct, simplifying purification. nih.gov

Another approach involves the use of biomimetic chiral pyridoxals as organocatalysts to achieve direct asymmetric α-C-alkylation of NH2-unprotected amino acid esters. acs.org This strategy avoids the need for protecting groups and allows for the formation of a wide range of chiral quaternary α-amino acid esters with high yields and enantiomeric excess. acs.org

Synergistic iridium/ketone catalysis has also been employed for the asymmetric α-C(sp3)-H allylic alkylation of primary alkylamines. nih.gov By activating the α-amino C-H bonds, this method enables the direct alkylation of unprotected primary amines with allylic carbonates, producing chiral homoallylic amines. nih.gov

Table 1: Examples of Asymmetric N-Alkylation Reactions

| Catalyst System | Substrates | Product Type | Key Features |

| Ruthenium catalyst with diphenylphosphate additive | α-Amino acid esters/amides and alcohols | N-alkyl amino acid esters/amides | High retention of stereochemistry, base-free, atom-economical. d-nb.infonih.govresearchgate.net |

| Iron catalyst | Unprotected α-amino acids and alcohols | Mono- or di-N-alkylated amino acids | Highly selective, water as the only byproduct, excellent retention of optical purity. nih.gov |

| Chiral pyridoxal (B1214274) (organocatalyst) | NH2-unprotected amino acid esters and alkyl halides | Chiral quaternary α-amino acid esters | No protecting groups required, high atom and step efficiencies. acs.org |

| Iridium/ketone catalyst | Primary alkylamines and allylic carbonates | Chiral homoallylic amines | Direct α-C-H alkylation of unprotected amines. nih.gov |

This table provides a summary of different catalytic systems used for asymmetric N-alkylation and related reactions.

Diastereoselective Approaches to N-Carboxyalkyl Amino Acids

Diastereoselective synthesis provides an alternative strategy for preparing enantiomerically enriched N-carboxyalkyl amino acids. This approach involves reacting a chiral amino acid with a chiral alkylating agent, leading to the formation of diastereomers that can be separated.

For instance, the reaction of a chiral amino acid ester with an enantiomerically pure 2-halopropionate can generate a mixture of diastereomeric N-(1-carboxyethyl)alanine esters. These diastereomers, having different physical properties, can then be separated by techniques such as chromatography or crystallization. Subsequent removal of the chiral auxiliary and hydrolysis of the ester groups would yield the desired enantiomer of N-(1-carboxyethyl)alanine.

The synthesis of substituted chromenopyrrolidinones from natural amino acid derivatives has been achieved through a sequence involving a Knoevenagel-transesterification and a palladium-catalyzed cyclization reaction, demonstrating a diastereoselective approach to complex heterocyclic structures derived from amino acids. aalto.fi

Control of Stereochemistry and Racemization in N-Substitution Reactions of Amino Acids

Maintaining the stereochemical integrity of the chiral center(s) in amino acids during N-substitution reactions is a critical challenge. Racemization, the process of converting an enantiomerically pure compound into a racemic mixture, can occur under various reaction conditions, particularly in the presence of base or at elevated temperatures. highfine.comjst.go.jpmdpi.com

The mechanism of racemization often involves the deprotonation of the α-proton of the amino acid, leading to the formation of a planar enolate intermediate. highfine.com Reprotonation of this intermediate can occur from either face, resulting in a loss of stereochemical information. researchgate.net

Several strategies are employed to minimize or prevent racemization during N-alkylation:

Use of Mild Reaction Conditions: Employing lower temperatures and weaker bases can significantly reduce the rate of racemization. highfine.com

Base-Free Catalysis: As demonstrated in ruthenium-catalyzed N-alkylations, avoiding the use of a base altogether is a highly effective strategy for preserving stereochemistry. d-nb.infonih.gov

Careful Choice of Protecting Groups: While sometimes necessary, the choice of protecting groups for the amino and carboxyl functionalities can influence the susceptibility of the α-proton to abstraction.

Catalyst Control: In asymmetric catalysis, the chiral catalyst not only induces enantioselectivity but can also play a role in preventing racemization by controlling the reaction pathway and intermediates. acs.org

The basicity and steric hindrance of organic bases used in peptide synthesis have a significant impact on racemization. highfine.com For example, bases with greater steric hindrance, such as 2,4,6-collidine, tend to produce less racemization compared to less hindered bases like triethylamine. highfine.com

Resolution of Racemic N-(1-carboxyethyl)alanine Mixtures

When a synthesis results in a racemic mixture of N-(1-carboxyethyl)alanine, resolution techniques are necessary to separate the desired enantiomer. libretexts.org Resolution is the process of separating a racemate into its individual enantiomers. libretexts.org

Chromatographic Separation of Diastereomeric Derivatives

A common and effective method for resolving racemic mixtures is to convert the enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent. libretexts.orgyoutube.com These diastereomers possess different physical and chemical properties, allowing for their separation by standard laboratory techniques like chromatography. sigmaaldrich.com

For the resolution of racemic N-(1-carboxyethyl)alanine, one could first convert the diacid into a diester. This diester can then be reacted with an enantiomerically pure chiral amine to form diastereomeric amides. These diastereomeric amides can then be separated using chromatographic methods such as column chromatography or high-performance liquid chromatography (HPLC) on a suitable stationary phase.

Chiral stationary phases (CSPs) in chromatography can also be used for the direct separation of enantiomers without derivatization. Cyclodextrin-based columns, for example, are known to separate a wide variety of chiral compounds, including amino acids and their derivatives. sigmaaldrich.com The enantiomers interact differently with the chiral selector of the stationary phase, leading to different retention times and thus separation.

Enzymatic Resolution Techniques

The preparation of enantiomerically pure N-(1-carboxyethyl)alanine, particularly the (R,R)-isomer, is of significant interest due to its potential as a chiral building block in the synthesis of complex molecules. Enzymatic resolution has emerged as a powerful and environmentally benign strategy for obtaining such enantiopure compounds. These techniques capitalize on the high stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture.

Kinetic resolution is a widely employed enzymatic method. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers. For a substrate like N-(1-carboxyethyl)alanine, this typically involves the use of hydrolases, such as lipases or proteases.

Lipases, for instance, are known to catalyze the enantioselective hydrolysis of esters or the enantioselective esterification of carboxylic acids. researchgate.netnih.govnih.govresearchgate.netjocpr.com In a potential resolution of racemic N-(1-carboxyethyl)alanine, a racemic mixture of its ester derivative could be subjected to hydrolysis by a lipase (B570770). The enzyme would preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, which can then be separated from the unreacted ester enantiomer. The choice of lipase is critical, with enzymes from Candida antarctica (such as Novozym 435), Candida rugosa, and Pseudomonas species being common candidates due to their broad substrate tolerance and high enantioselectivity. nih.govnih.govmdpi.com The reaction conditions, including the solvent (often an organic solvent or a biphasic system to improve substrate solubility and enzyme stability), temperature, and pH, must be carefully optimized to achieve high enantiomeric excess (ee) and conversion. nih.govmdpi.com

Another enzymatic approach is the use of acylases for the resolution of N-acetylated amino acids. researchgate.net In this case, racemic N-acetyl-N-(1-carboxyethyl)alanine would be the substrate. An acylase would selectively deacetylate one enantiomer, allowing for the separation of the resulting free amino acid from the N-acetylated counterpart.

Dynamic kinetic resolution (DKR) represents an advancement over traditional kinetic resolution, with the potential to achieve a theoretical yield of 100% for the desired enantiomer. DKR combines the enzymatic kinetic resolution with an in situ racemization of the slower-reacting enantiomer. This ensures that the substrate pool for the enzyme is continuously replenished, driving the reaction towards the formation of a single enantiomeric product. For N-(1-carboxyethyl)alanine, a DKR process could involve a lipase-catalyzed transesterification in the presence of a suitable racemization catalyst. nih.gov

The table below summarizes findings from studies on the enzymatic resolution of related chiral compounds, which could inform the development of a process for (R,R)-N-(1-carboxyethyl)alanine.

| Enzyme | Substrate(s) | Reaction Type | Key Findings | Reference(s) |

| Candida antarctica Lipase B (Novozym 435) | Racemic aryltrimethylsilyl chiral alcohols, vinyl acetate | Transesterification | High conversion (c = 50%) and excellent enantiomeric excess (>99% ee) for both the remaining (S)-alcohol and the (R)-acetylated product. | nih.gov |

| Candida rugosa Lipase | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol, isopropenyl acetate | Transesterification | Achieved high enantiomeric excess of the product (eep = 96.2%) with a conversion of 28.2%. | mdpi.com |

| Various Lipases | Racemic methyl-substituted cyclic alkylamines, active esters of 2-phenoxypropanoic acid | Acylative Kinetic Resolution | High stereoselectivity observed, particularly with the N-hydroxysuccinimide ester of (R)-2-phenoxypropanoic acid. | rsc.org |

| Candida tenuis Xylose Reductase Mutant (D51A) | Racemic 2-phenylpropanal | Reductive Dynamic Kinetic Resolution | High catalytic efficiency and enantioselectivity for the (S)-enantiomer, yielding (S)-phenylpropanol with 93.1% ee. | nih.gov |

Design and Synthesis of N-(1-carboxyethyl)alanine-Containing Peptides and Conjugates

The incorporation of non-canonical amino acids like N-(1-carboxyethyl)alanine into peptides can confer unique structural and functional properties. The design and synthesis of such modified peptides and their conjugates are key areas of research, with potential applications in medicinal chemistry and materials science.

The synthesis of peptides containing N-(1-carboxyethyl)alanine can be achieved through established methods of peptide synthesis, primarily solid-phase peptide synthesis (SPPS) and solution-phase synthesis. wikipedia.orgrsc.orgnih.govpeptide.com In SPPS, the peptide is assembled in a stepwise manner on a solid support. The N-terminus of the growing peptide chain is temporarily protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group, which is removed before the coupling of the next amino acid. The carboxylic acid groups of N-(1-carboxyethyl)alanine that are not involved in peptide bond formation would likely require protection, for example, as tert-butyl esters, to prevent side reactions. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like hydroxybenzotriazole (B1436442) (HOBt), or uronium-based reagents like HATU, are commonly used to facilitate the formation of the amide bond. rsc.orgpeptide.com

Solution-phase synthesis offers an alternative for the preparation of shorter peptides or for large-scale production. wikipedia.org This method involves the coupling of protected amino acid fragments in solution, followed by purification after each step.

The design of N-(1-carboxyethyl)alanine-containing peptides would be guided by the desired properties of the final molecule. The additional carboxylic acid group in this residue can introduce a negative charge at physiological pH, potentially influencing the peptide's solubility, conformation, and interaction with biological targets. It could also serve as a handle for further modification or conjugation.

Peptide conjugates are formed by linking a peptide to another molecule, which can be a drug, a fluorescent probe, a polymer, or another peptide. The N-(1-carboxyethyl)alanine residue provides a convenient site for such conjugation through its secondary amine or its additional carboxyl group. For instance, the carboxyl group could be activated and reacted with an amine-containing molecule to form an amide linkage. nih.gov Alternatively, the secondary amine could potentially be targeted for N-alkylation to introduce a desired moiety. A recent study demonstrated a novel chemoselective peptide conjugation via late-stage N-alkylation of pyridyl-alanine, a strategy that could potentially be adapted for N-(1-carboxyethyl)alanine. nih.gov

The table below outlines general strategies for the synthesis of modified peptides and conjugates, which are applicable to those containing N-(1-carboxyethyl)alanine.

| Synthetic Strategy | Description | Key Reagents/Protecting Groups | Potential Application for N-(1-carboxyethyl)alanine Peptides | Reference(s) |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of N-protected amino acids to a growing peptide chain anchored to a solid resin. | Fmoc or Boc (N-terminus protection), t-Butyl esters (side-chain carboxyl protection), DCC/HOBt, HATU (coupling reagents). | Efficient synthesis of peptides of varying lengths containing N-(1-carboxyethyl)alanine. | wikipedia.orgnih.govpeptide.com |

| Solution-Phase Peptide Synthesis | Coupling of protected amino acid or peptide fragments in solution, with purification after each step. | Cbz, Boc (N-terminus protection), various ester protecting groups for carboxyls. | Suitable for shorter peptides or large-scale synthesis. | wikipedia.org |

| Peptide Conjugation via Carboxyl Group | Activation of a carboxylic acid group on the peptide followed by reaction with a nucleophile (e.g., an amine) on the molecule to be conjugated. | DIPC, DMAP (activating agents). | Attachment of drugs, probes, or other functional molecules to the side-chain carboxyl of N-(1-carboxyethyl)alanine. | nih.gov |

| Peptide Conjugation via N-Alkylation | Selective alkylation of a nitrogen atom within the peptide backbone or a side chain. | Alkyl halides or other electrophiles. | Functionalization of the secondary amine of the N-(1-carboxyethyl)alanine residue. | nih.gov |

Metabolic Fates and Turnover of N 1 Carboxyethyl Alanine in Biological Systems

Pathways for Degradation and Catabolism of N-(1-carboxyethyl)alanine

The breakdown of N-(1-carboxyethyl)alanine is believed to primarily occur through oxidative deamination, a common route for amino acid catabolism. This process involves the removal of the amino group, leading to the formation of an α-keto acid and ammonia. The resulting carbon skeleton can then enter central metabolic pathways.

In many bacteria, the degradation of compounds structurally similar to N-(1-carboxyethyl)alanine, such as opines, is well-documented. nih.govapsnet.orgwikipedia.org These pathways often involve specific oxidoreductases. A key enzyme likely involved in the catabolism of N-(1-carboxyethyl)alanine is an iminodipropionate dehydrogenase , which would catalyze the oxidative cleavage of the molecule. This would yield pyruvate (B1213749) and L-alanine, both of which are readily assimilated into central carbon metabolism. Pyruvate can be converted to acetyl-CoA and enter the citric acid cycle, or it can be used in gluconeogenesis. L-alanine is a proteinogenic amino acid and can be utilized for protein synthesis or deaminated to pyruvate.

The degradation pathway can be summarized as follows:

N-(1-carboxyethyl)-D-alanine + NAD⁺ → Pyruvate + L-Alanine + NADH + H⁺

This reaction is analogous to the catabolism of other opine-type compounds where an initial dehydrogenase step is crucial for their utilization as a carbon and nitrogen source. nih.govnih.gov The enzymes responsible for the degradation of D-amino acids are widespread in bacteria and are essential for their ability to utilize these alternative nutrient sources. oup.comtandfonline.comcabidigitallibrary.orgnih.gov

Interconversion and Flux of N-Carboxyalkyl Amino Acids within Cellular Metabolism

The concept of interconversion is central to understanding the metabolic flux of N-carboxyalkyl amino acids. While direct evidence for the interconversion of N-(1-carboxyethyl)alanine to other N-carboxyalkyl amino acids is scarce, the existence of various amino acid racemases and transaminases in biological systems suggests the potential for such transformations. oup.comnih.gov

Amino acid racemases, for instance, catalyze the interconversion between D- and L-enantiomers of amino acids. oup.comnih.gov It is plausible that similar enzymatic activities could exist for N-carboxyalkyl amino acids, allowing for stereochemical transformations.

Regulation of N-(1-carboxyethyl)alanine Levels in Response to Environmental or Physiological Stimuli

The cellular concentration of N-(1-carboxyethyl)alanine is expected to be tightly regulated in response to various environmental and physiological cues. Drawing parallels from the well-studied regulation of opine catabolism in Agrobacterium, the expression of the enzymes involved in N-(1-carboxyethyl)alanine degradation is likely subject to induction by its substrate and catabolite repression. nih.govapsnet.org

The presence of N-(1-carboxyethyl)alanine in the environment could act as a signal to induce the transcription of the genes encoding the necessary catabolic enzymes. This would ensure that the metabolic machinery to utilize this nutrient is only produced when it is available. The regulation of opine catabolism often involves a repressor protein that binds to the operator region of the catabolic operon in the absence of the opine. nih.gov The opine itself acts as an inducer, binding to the repressor and causing its dissociation from the DNA, thereby allowing transcription to proceed.

Furthermore, the availability of other, more readily metabolizable carbon and nitrogen sources would likely lead to the repression of the N-(1-carboxyethyl)alanine catabolic pathway. This phenomenon, known as catabolite repression, ensures that the cell prioritizes the use of energetically more favorable substrates. In bacteria, this is often mediated by the levels of cyclic AMP (cAMP) and the catabolite activator protein (CAP).

Phosphate availability has also been shown to regulate the expression of some opine catabolism operons. nih.gov This suggests that the regulation of N-(1-carboxyethyl)alanine levels might be integrated with the cell's phosphorus sensing and response systems.

The following table summarizes the potential regulatory mechanisms governing N-(1-carboxyethyl)alanine metabolism, based on analogous systems:

| Regulatory Mechanism | Effector Molecule | Effect on Catabolic Pathway | Reference |

| Substrate Induction | N-(1-carboxyethyl)alanine | Induction | nih.govapsnet.org |

| Catabolite Repression | Preferred Carbon/Nitrogen Sources (e.g., Glucose) | Repression | nih.gov |

| Phosphate Regulation | Phosphate Levels | Modulation | nih.gov |

Advanced Analytical Chemistry for N 1 Carboxyethyl Alanine R,r Research**

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids, including N-carboxyalkyl derivatives like N-(1-carboxyethyl)alanine. nih.gov When coupled with mass spectrometry (LC-MS), it provides a powerful tool for the separation, identification, and quantification of these compounds in complex biological samples. researchgate.netnih.gov The inherent polarity and zwitterionic nature of amino acids at physiological pH often require specialized chromatographic conditions, such as reversed-phase HPLC, sometimes preceded by a derivatization step to enhance retention and detection. nih.gov LC-MS/MS methods, utilizing multiple reaction monitoring (MRM), offer high sensitivity and selectivity, allowing for the precise quantification of target analytes like Nε-(carboxymethyl) lysine (CML) and Nε-(1-carboxyethyl) lysine (CEL), which are structurally related to N-(1-carboxyethyl)alanine. nih.gov A rapid LC-MS/MS method can allow for the analysis of multiple amino acids in under 10 minutes without the need for derivatization. sciex.com

Development of Chiral Stationary Phases for N-(1-carboxyethyl)alanine Enantiomers

The separation of enantiomers is a significant challenge in the analysis of chiral molecules like N-(1-carboxyethyl)alanine. Direct analysis on chiral stationary phases (CSPs) is often the preferred method as it avoids potential side reactions and impurities associated with derivatization. sigmaaldrich.com Several classes of CSPs have been developed and proven effective for the resolution of amino acid enantiomers.

Macrocyclic Glycopeptide CSPs : These phases, such as those based on teicoplanin, are particularly successful in resolving underivatized amino acids. sigmaaldrich.comsigmaaldrich.com The enantioselectivity of these columns stems from multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and steric effects. chromatographytoday.com A notable characteristic of these CSPs is that the D-enantiomer (corresponding to the R-configuration) is often more strongly retained than the L-enantiomer. sigmaaldrich.com

Polysaccharide-Based CSPs : Derivatives of cellulose (B213188) and amylose (B160209), particularly 3,5-dimethylphenyl tris-phenylcarbamates, are among the most widely applied and successful CSPs for both analytical and preparative enantioseparations. nih.gov Coated-type polysaccharide CSPs have, in some cases, shown better chiral discrimination for amino acid derivatives than covalently bonded types with the same chiral selector. yakhak.org

Cyclodextrin-Based CSPs : These consist of cyclic oligosaccharides that form a truncated cone structure with a non-polar interior cavity, allowing for chiral recognition based on inclusion complex formation. nih.gov

The selection of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric separation. yakhak.org

| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms | Advantages | Applicability to N-(1-carboxyethyl)alanine |

|---|---|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin (e.g., CHIROBIOTIC T) | Hydrogen bonding, ionic, van der Waals, steric interactions chromatographytoday.com | Excellent for underivatized, polar, and ionic compounds; compatible with aqueous mobile phases sigmaaldrich.com | High. Ideal for direct separation of enantiomers in biological fluids. |

| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, dipole-dipole, steric hindrance | Broad enantiorecognition capabilities for a wide range of compounds nih.gov | High. Effective for both derivatized and some underivatized forms. |

| Cyclodextrin-Based | Beta-cyclodextrin | Inclusion complexation within the chiral cavity | Stable over a wide variety of mobile phase conditions sigmaaldrich.com | Moderate. May require derivatization to enhance interaction with the non-polar cavity. |

Application of Derivatization Reagents for Enhanced Sensitivity and Chiral Resolution

Derivatization is a chemical modification technique used to improve the chromatographic properties and detectability of analytes. For the analysis of N-(1-carboxyethyl)alanine enantiomers, derivatization serves two primary purposes: to create diastereomers that can be separated on a standard achiral column and to introduce a chromophore or fluorophore for enhanced detection sensitivity. researchgate.net

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a widely used chiral derivatizing agent. nih.gov It reacts with the primary amino group of amino acid enantiomers to form stable diastereomeric derivatives. researchgate.net These derivatives can be readily separated by reversed-phase HPLC and possess a strong UV absorbance at 340 nm, enabling detection in the subnanomolar range. researchgate.net Other reagents, such as o-phthalaldehyde (OPA) combined with a chiral thiol like N-acetyl-L-cysteine (NAC), are also employed for pre-column derivatization to form fluorescent products. nih.govnih.gov

| Derivatization Reagent | Target Functional Group | Principle of Chiral Resolution | Detection Method | Key Advantages |

|---|---|---|---|---|

| Marfey's Reagent (FDAA) | Primary Amines | Formation of diastereomers separable on achiral columns researchgate.netresearchgate.net | UV (340 nm) researchgate.net | High resolution, stable derivatives, subnanomolar sensitivity researchgate.net |

| o-Phthalaldehyde (OPA) + Chiral Thiol (e.g., NAC) | Primary Amines | Formation of fluorescent diastereomeric isoindoles nih.gov | Fluorescence | High sensitivity, rapid reaction nih.gov |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and Secondary Amines | Improves retention and MS response (used for achiral analysis) researchgate.net | Fluorescence, MS | Stable derivatives, suitable for UPLC-MS/MS researchgate.net |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography (GC) and its coupling with mass spectrometry (GC-MS) represent another powerful approach for amino acid analysis. However, due to the low volatility and thermal instability of amino acids like N-(1-carboxyethyl)alanine, derivatization is a mandatory step to convert them into volatile and stable derivatives suitable for GC analysis. thermofisher.com

Common derivatization strategies include silylation and esterification. Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), convert active hydrogen atoms into more stable and volatile trimethylsilyl (TMS) derivatives. thermofisher.com A comprehensive comparison of derivatization reagents for the GC-MS analysis of alanine (B10760859) found that N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) provided a better linear regression fit, higher sensitivity, and greater reproducibility compared to N,N-dimethylformamide dimethyl acetal (methyl-8 reagent). nih.gov Furthermore, the methyl-8 derivative was found to cause severe damage to the GC column, highlighting MtBSTFA as the preferred choice for this application. nih.gov

Spectrophotometric Methods for Quantitative Analysis of N-Carboxyalkyl Amino Acids

Spectrophotometric methods offer a simpler and more accessible alternative for the quantitative analysis of amino acids, although they may lack the specificity of chromatographic techniques. These methods are typically based on the reaction of the amino acid with a reagent to produce a colored product, the absorbance of which is proportional to the analyte concentration.

One such method involves the use of 7,7',8,8'-tetracyanoquinodimethane (TCNQ) as a π-acceptor. Amino acids, acting as n-donors, interact with TCNQ in an organic solvent like acetonitrile (B52724) to form highly colored charge-transfer complexes. These complexes exhibit a maximum absorption at a specific wavelength (e.g., 841 nm), which can be measured to determine the amino acid concentration. The reaction conditions, such as temperature and time, must be carefully optimized for each amino acid to ensure complete complex formation.

| Amino Acid | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | λmax (nm) |

|---|---|---|---|

| Glycine | 0.1 - 4.0 | 2.2058 × 10⁴ | 841 |

| Glutamine | 0.1 - 8.0 | 3.9184 × 10⁴ | 841 |

| Valine | 0.3 - 3.0 | 2.6999 × 10⁴ | 841 |

| Lysine | 0.1 - 3.5 | 4.2056 × 10⁴ | 841 |

Method Validation and Interlaboratory Comparison for N-(1-carboxyethyl)alanine Analysis

The validation of an analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose. For the quantitative analysis of N-(1-carboxyethyl)alanine, a validation process would assess several key performance characteristics. europa.eu

Specificity : The ability to assess the analyte unequivocally in the presence of other components.

Linearity and Range : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy : The closeness of the test results to the true value, often expressed as percent recovery.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Validation studies for similar compounds provide a benchmark for expected performance. For example, an LC-MS/MS method for CML and CEL was validated over a concentration range of 0.025–1.500 μmol/L, with intra- and inter-day precision below 9% and average recoveries between 94% and 98%. nih.gov Similarly, a validated UPLC-MS/MS method for BMAA reported an average accuracy (recovery) of 108.6% and an LLOQ of 0.746 ng/mL. researchgate.net

Interlaboratory comparisons are crucial for establishing the reproducibility and robustness of a method. These studies involve multiple laboratories analyzing the same samples to assess how well the method performs under different conditions, ensuring its transferability and reliability. inab.ie

| Parameter | Definition | Example Acceptance Criteria/Results |

|---|---|---|

| Linearity (R²) | Correlation coefficient of the calibration curve | R² ≥ 0.99 nih.gov |

| Accuracy (% Recovery) | (Measured Conc. / True Conc.) × 100 | Typically 80-120%. An example study showed 94.24% - 97.89% nih.gov |

| Precision (% RSD) | Relative Standard Deviation of replicate measurements | ≤ 15-20%. An example study reported RSD < 9% nih.gov |

| Limit of Quantification (LOQ) | Lowest concentration measured with acceptable precision and accuracy | Example for CML/CEL: 0.025 μmol/L nih.gov. Example for BMAA: 0.746 ng/mL researchgate.net |

Biological Roles and Research Significance of N 1 Carboxyethyl Alanine

Contribution to Osmoregulation and Energy Metabolism in Specific Organisms

N-(1-carboxyethyl)alanine, commonly referred to as alanopine (B6598112), plays a significant role in the metabolic adaptations of certain marine invertebrates, particularly mollusks, to anaerobic conditions. wikipedia.orghawaii.edu During periods of oxygen deprivation, such as intense muscular activity or exposure to low-oxygen environments, these organisms need to maintain cellular energy production without relying on aerobic respiration.

The synthesis of alanopine is catalyzed by the enzyme alanopine dehydrogenase, which facilitates the reductive condensation of L-alanine and pyruvate (B1213749). wikipedia.orgqmul.ac.uk This process serves as a terminal step in glycolysis, regenerating NAD+ from NADH and allowing for the continued production of ATP through anaerobic glycolysis. The accumulation of alanopine and other similar compounds, collectively known as opines, helps to maintain redox balance within the cell.

Furthermore, the production of these conjugated end products is crucial for osmoregulation. plymsea.ac.uk By converting pyruvate and free amino acids into opines, the cell can minimize shifts in intracellular osmotic pressure that would otherwise occur due to the accumulation of anaerobic end products like lactate. This is particularly important for osmoconforming marine invertebrates that must adapt to fluctuating environmental salinity. plymsea.ac.ukifremer.frnih.gov The regulation of intracellular free amino acid levels is closely linked to the activity of opine dehydrogenases, highlighting their dual role in both energy metabolism and osmotic balance. plymsea.ac.uk

Table 1: Organisms where N-(1-carboxyethyl)alanine (Alanopine) has been studied in the context of osmoregulation and energy metabolism.

| Organism | Tissue/Context | Key Findings |

|---|---|---|

| Mussels (Mytilus edulis) | Adductor muscle | Presence of alanopine dehydrogenase and its role in anaerobic glycolysis. qmul.ac.ukplymsea.ac.uk |

| Oysters (Crassostrea gigas) | Adductor muscle | Production of alanopine and strombine during anaerobiosis. nih.gov |

| Strombidae (gastropods) | Pedal retractor muscle | Accumulation of octopine (B30811) and alanopine/strombine during muscle anoxia. hawaii.edu |

Involvement in Microbial Lipopolysaccharide Structures and Host-Microbe Interactions

N-(1-carboxyethyl)alanine has been identified as a non-sugar component of lipopolysaccharides (LPS) in certain Gram-negative bacteria, such as those from the genera Providencia and Proteus. nih.govresearchgate.net LPS is a major component of the outer membrane of Gram-negative bacteria and plays a critical role in the interaction between the bacterium and its host. nih.govnih.gov

In these bacteria, N-(1-carboxyethyl)alanine is N-linked to 4-amino-4,6-dideoxyglucose, a sugar moiety within the O-polysaccharide or core region of the LPS. nih.gov The structure of the LPS, including its various modifications, is a key determinant of the bacterium's antigenicity and its ability to be recognized by the host's immune system.

Broader Implications of N-Carboxyalkyl Amino Acid Derivatives in Biochemical Signaling and Molecular Recognition

The family of N-carboxyalkyl amino acids, to which N-(1-carboxyethyl)alanine belongs, has broader implications in the realm of biochemical signaling and molecular recognition. nih.gov These molecules are not limited to structural roles but can also act as signaling molecules in various biological systems.

One prominent example of amino acid-derived signaling is quorum sensing in bacteria. nih.govresearchgate.net Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate their gene expression and behavior in response to population density. While classic examples of quorum sensing molecules include acylated homoserine lactones, there is growing evidence for the involvement of amino acid-derived molecules. nih.govnih.gov For instance, certain cyclic dipeptides, formed from the combination of two amino acids, act as quorum sensing signals in various Vibrio species. nih.govresearchgate.net

The ability of N-carboxyalkyl amino acids to participate in molecular recognition is also of significant interest. The structural diversity and chemical properties of these molecules allow them to interact with specific receptors and enzymes. For example, boronic acid derivatives of N-heterocycles have been shown to act as fluorescent receptors for α-hydroxycarboxylates, demonstrating the potential for engineered molecules based on amino acid structures to be used in molecular recognition applications. rsc.org

Applications of N-(1-carboxyethyl)alanine and its Analogs as Biochemical Probes and Research Tools

The unique structure and enzymatic pathways associated with N-(1-carboxyethyl)alanine and its analogs present opportunities for their development as biochemical probes and research tools. While specific applications of N-(1-carboxyethyl)alanine itself are still emerging, the broader class of amino acid derivatives has proven to be valuable in this regard.

A notable example is the use of N-mustard analogs of S-adenosyl-L-methionine (SAM) as biochemical probes to study protein arginine methylation. researchgate.net These SAM analogs, which are functionalized with azide (B81097) or alkyne groups, can be enzymatically transferred to protein substrates. The incorporated tags can then be chemoselectively ligated to reporter molecules, allowing for the specific labeling and identification of methylated proteins. This approach provides a powerful tool for investigating the roles of protein methylation in various cellular processes.

Similarly, analogs of N-(1-carboxyethyl)alanine could potentially be designed to probe the activity of opine dehydrogenases and other related enzymes. By incorporating reporter groups or reactive moieties, these analogs could be used to identify and characterize the substrates and inhibitors of these enzymes, as well as to visualize their activity in cells and tissues. Such tools would be invaluable for further elucidating the biological functions of this class of molecules.

Emerging Areas of Research for N-(1-carboxyethyl)alanine in Systems Biology and Metabolomics

The study of N-(1-carboxyethyl)alanine and related compounds is increasingly intersecting with the fields of systems biology and metabolomics. These disciplines aim to provide a comprehensive understanding of the complex interactions within biological systems by analyzing the complete set of metabolites (the metabolome) under different conditions.

Metabolomics studies have the potential to uncover novel roles for N-(1-carboxyethyl)alanine and other N-carboxyalkyl amino acids. For instance, the identification of these compounds in various biological samples can provide insights into metabolic pathways and their dysregulation in disease states. The Metabolomics Workbench, a public database, includes entries for compounds like (R,R)-2,2'-iminodipropanoic acid, facilitating their identification in large-scale metabolomics experiments. nih.gov

The analysis of metabolites in complex biological samples, such as those from the gut microbiome, is a particularly promising area of research. By identifying and quantifying metabolites like N-carboxyalkyl amino acids, researchers can begin to understand the intricate metabolic interplay between the host and its microbial inhabitants. The development of advanced analytical techniques, such as high-resolution NMR spectroscopy, is crucial for the accurate quantification of metabolites in these complex mixtures. researchgate.net

Q & A

Q. Which analytical techniques are essential for characterizing this compound’s structural and physicochemical properties?

- NMR spectroscopy : Confirm stereochemistry and backbone structure via - and -NMR, focusing on coupling constants (e.g., ) and carboxyethyl group resonance .

- Mass spectrometry : Use high-resolution ESI-MS to verify molecular weight (161.15584 g/mol) and fragmentation patterns .

- Infrared spectroscopy : Identify carboxyl (C=O stretch ~1700 cm) and amine (N-H bend ~1550 cm) functional groups .

Q. How can researchers efficiently locate peer-reviewed literature on this compound using scientific databases?

- SciFinder-n : Search by CAS RN (101541-15-5) or molecular formula (CHNO) in Hill order (C, H, N, O) .

- Embase/Medline : Use Boolean terms like "(Alanine, N-(1-carboxyethyl)) AND (stereochemistry OR synthesis)" to filter studies post-2000 .

- NIST Chemistry WebBook : Access thermodynamic data (e.g., pKa predictions) via InChIKey cross-referencing .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves (nitrile) and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can stereochemical integrity be preserved during large-scale synthesis, and what techniques validate enantiomeric excess?

Q. What computational approaches predict the compound’s physicochemical properties and biological interactions?

- Molecular dynamics (MD) simulations : Model hydration free energy and solubility using force fields (e.g., AMBER) .

- Density functional theory (DFT) : Calculate pKa (predicted ~2.6–3.1 for carboxyl groups) and logP (estimated −0.8) .

- Docking studies : Predict binding affinity to enzymes like alanine racemase using AutoDock Vina .

Q. What is the compound’s potential role in Maillard reaction pathways or bioactive molecule synthesis?

- Maillard intermediates : Acts as a glycation agent, forming advanced glycation end-products (AGEs) under thermal conditions. Monitor via LC-MS for Schiff base adducts .

- Taste enhancement : Analogous to N-(1-carboxyethyl) derivatives in food science, assess receptor binding via cell-based assays (e.g., hT1R1/3 heterodimer activation) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Impurity profiling : Use LC-MS/MS to detect byproducts (e.g., unreacted alanine or diastereomers) .

- Deuterium exchange experiments : Identify labile protons (e.g., amine groups) causing peak broadening in -NMR .

- Cross-validation : Compare data with synthetic standards and computational predictions (e.g., -NMR chemical shifts via ACD/Labs software) .

Q. What experimental designs assess the compound’s interaction with biological transporters (e.g., intestinal amino acid carriers)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.